The compound (2R,3S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine is a novel chemical entity that has garnered interest due to its potential applications in medicinal chemistry. It is characterized by a unique structural framework that includes a morpholine ring and an oxadiazole moiety, which are known for their biological activity.
This compound is often synthesized in research laboratories focusing on drug development and pharmacology. The synthesis and characterization of similar compounds have been documented in various scientific literature, including studies on structure-activity relationships and medicinal chemistry applications.
(2R,3S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine can be classified as:
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
The synthesis may involve:
Key data points include:
The compound can participate in vari
The construction of the morpholine-oxadiazole scaffold in (2R,3S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine requires precise stereocontrol to establish the (2R,3S) configuration. Advanced synthetic routes typically employ chiral pool starting materials or resolution techniques to achieve the desired stereochemistry. Key steps include:
Table 1: Key Intermediates for Stereoselective Synthesis
Intermediate | Role | Stereochemical Control Method |
---|---|---|
(2R,3S)-3-Amino-2-methylmorpholine | Morpholine precursor | Chiral resolution of racemate via diastereomeric salt formation |
3-Cyclopropyl-5-(chlorocarbonyl)-1,2,4-oxadiazole | Oxadiazole coupling partner | Regioselective cyclization from cyclopropanecarboximidamide |
(2R,3S)-3-(N-hydroxycarbamimidoyl)-2-methylmorpholine | Cyclization precursor | Stereoretentive functionalization at C3 |
The 3-cyclopropyl group on the oxadiazole ring is synthesized before its attachment to the morpholine core. Critical methodologies include:
Conversion to the hydrochloride salt enhances crystallinity and stability:
Table 2: Hydrochloride Salt Formation Conditions
Parameter | Conditions | Outcome |
---|---|---|
Solvent System | Ethyl acetate + HCl/ether | Precipitate formation within 10 min |
Stoichiometry | 1.0 : 1.1 (base : HCl) | Minimizes residual acid impurities |
Recrystallization | Ethanol/diethyl ether (1:5) | Needle-like crystals; mp 192–195°C |
Purity | HPLC-UV (220 nm) | 99.7% ± 0.1% |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: